3-Fluoro-3',4,4'-trichlorobenzophenone
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Overview
Description
3-Fluoro-3’,4,4’-trichlorobenzophenone is a chemical compound with the molecular formula C13H6Cl3FO and a molecular weight of 303.54 g/mol . It is known for its unique structure, which includes a fluorine atom and three chlorine atoms attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’,4,4’-trichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloro-3-fluorobenzene under Friedel-Crafts acylation conditions . The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization.
Industrial Production Methods
Industrial production of 3-Fluoro-3’,4,4’-trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’,4,4’-trichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and chlorine atoms) on the benzene ring.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of benzophenone alcohols.
Oxidation: Formation of benzophenone carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Fluoro-3’,4,4’-trichlorobenzophenone is extensively used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-3’,4,4’-trichlorobenzophenone involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s electron-withdrawing groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
3-Fluoro-3’,4,4’-trichlorobenzophenone can be compared with other similar compounds, such as:
3-Fluoro-3’,4,5’-trichlorobenzophenone: Similar structure but with a different chlorine atom arrangement.
3,4,4’-Trichlorobenzophenone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chloro-3-fluorobenzophenone: Contains fewer chlorine atoms, affecting its electron-withdrawing capacity and overall reactivity.
The uniqueness of 3-Fluoro-3’,4,4’-trichlorobenzophenone lies in its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3FO/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBFLLKRESKAQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195585 |
Source
|
Record name | Methanone, (4-chloro-3-fluorophenyl)(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-80-5 |
Source
|
Record name | Methanone, (4-chloro-3-fluorophenyl)(3,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-chloro-3-fluorophenyl)(3,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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